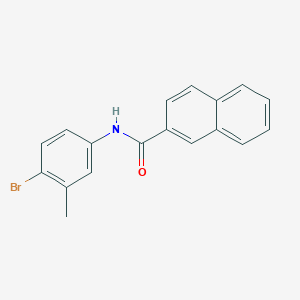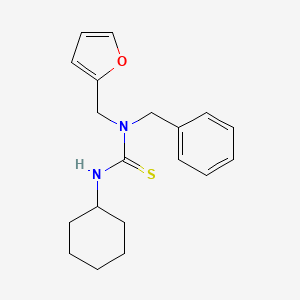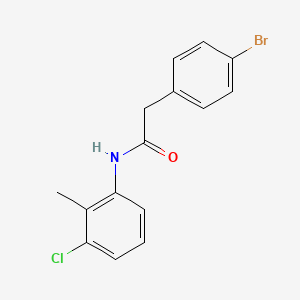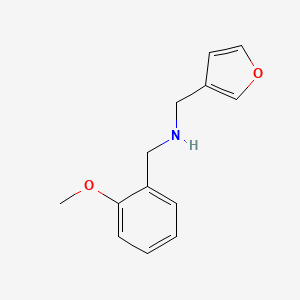
N-(4-bromo-3-methylphenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-2-naphthamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic applications. This molecule belongs to the class of naphthamides, which are known to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-naphthamide involves its ability to inhibit the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in the immune and inflammatory responses. It is activated in response to various stimuli, such as cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the transcription of target genes. This compound inhibits the activity of NF-κB by blocking its translocation to the nucleus, thereby preventing the transcription of target genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. This compound has also been shown to inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment and migration. In addition, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Advantages and Limitations for Lab Experiments
N-(4-bromo-3-methylphenyl)-2-naphthamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations associated with the use of this compound in lab experiments. One limitation is its potential toxicity, as it has been shown to induce cell death at high concentrations. Another limitation is its specificity, as it may inhibit other signaling pathways in addition to NF-κB.
Future Directions
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-naphthamide. One direction is to investigate its potential as an anti-inflammatory agent in vivo, using animal models of inflammatory diseases. Another direction is to explore its potential as an anti-cancer agent in vivo, using animal models of cancer. In addition, further studies are needed to elucidate the mechanism of action of this compound, particularly with regard to its specificity for NF-κB. Finally, the development of more selective and potent inhibitors of NF-κB, based on the structure of this compound, may have important therapeutic implications for a range of diseases.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)-2-naphthamide involves the reaction between 4-bromo-3-methylaniline and 2-naphthoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, and an organic solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization. The purity and identity of the compound are confirmed using analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-naphthamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities. In particular, this compound has been studied for its ability to inhibit the activity of the transcription factor NF-κB, which is known to play a key role in the regulation of inflammatory and immune responses. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. In addition, this compound has been shown to protect neurons from oxidative stress and excitotoxicity, indicating its potential as a neuroprotective agent.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-10-16(8-9-17(12)19)20-18(21)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METRYSNUPYBQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)




![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)